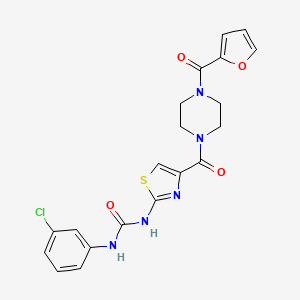

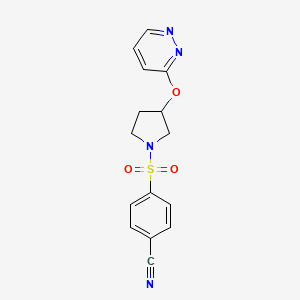

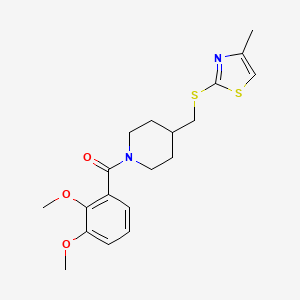

![molecular formula C15H8Cl2O4S B2514989 6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one CAS No. 866013-21-0](/img/structure/B2514989.png)

6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one is a derivative of chromen-2-one, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. The presence of chloro and sulfonyl substituents suggests that this compound could exhibit unique chemical and physical properties, making it a candidate for further chemical synthesis and pharmacological studies.

Synthesis Analysis

The synthesis of chromen-2-one derivatives can be achieved through various methods. One approach involves three-component reactions of 4-hydroxycoumarin, aldehydes, and cyclic 1,3-dicarbonyl compounds catalyzed by novel sulfonic acid functionalized ionic liquids in water at reflux temperature, yielding dihydrochromeno[4,3-b]chromene-6,8(7H,9H)-dione derivatives in high yields . Although the specific synthesis of 6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one is not detailed, similar synthetic strategies could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of related chromen-2-one derivatives has been characterized by various techniques, including X-ray crystallography. For instance, the crystal structure of a similar compound, (E)-3-[2-(4-chlorophenylsulfonyl)vinyl]-6-methyl-4H-chromen-4-one, reveals the orientation of the chlorophenyl ring and the sulfonyl plane, as well as the stabilization of the crystal structure by intermolecular interactions . These structural insights are crucial for understanding the reactivity and interaction of 6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one with other molecules.

Chemical Reactions Analysis

Chromen-2-one derivatives are known to undergo various chemical reactions. Photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, for example, leads to the formation of angular pentacyclic compounds and rearranged chromen-ones, demonstrating the reactivity of these compounds under UV-light . Similarly, 6H-benzo[c]chromenes can be synthesized from o-benzyl-protected phenols through a C–H sulfenylation/radical cyclization sequence, indicating the potential for radical-based transformations . These studies suggest that 6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one could also participate in various chemical reactions, which could be explored for the synthesis of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. For example, the synthesis and properties of 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid and its derivatives have been described, with the molecular structure of a related compound determined by NMR spectroscopy and X-ray crystallography . These properties, such as crystal structure and solubility, are essential for the practical application of these compounds in chemical synthesis and drug development. The specific properties of 6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one would need to be characterized to fully understand its potential applications.

科学的研究の応用

Antibacterial Activity

6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one derivatives have been explored for their antibacterial properties. A study detailed the synthesis of various derivatives from 4-Chloro-chromen-2-one, which displayed bacteriostatic and bactericidal activity against bacterial cultures like Staphylococcus aureus, E.coli, and Klebsiella. The synthesized compounds were characterized and their antibacterial potency was compared with standard drugs like streptomycin (Behrami, 2014).

Synthetic Methodologies

Significant work has been done on the stereocontrolled synthesis of 3-sulfonyl chroman-4-ols from 3-sulfonyl chromen-4-ones. The study investigated different synthetic methods and reaction conditions to efficiently transform 3-sulfonyl chromen-4-ones into various 3-sulfonyl chroman-4-ols, which have potential applications in chemical synthesis (Chang & Tsai, 2018).

Chemical Properties and Reactions

The compound's chemical properties and reactions have also been a topic of research. For instance, the sulfonation and sulfation reactions of chlorophenols, including compounds related to 6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one, were studied using concentrated aqueous sulfuric acid and sulfur trioxide. The research provided insights into the isomer distribution in these reactions and the effects of various substituents (Wit & Cerfontain, 2010).

Crystallographic Studies

Crystallographic studies of related compounds have been conducted to understand their structure better. For example, the crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one was determined, offering insights into the molecular arrangement and interaction patterns within the crystal lattice (Manolov, Morgenstern, & Hegetschweiler, 2012).

特性

IUPAC Name |

6-chloro-3-(4-chlorophenyl)sulfonylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2O4S/c16-10-1-4-12(5-2-10)22(19,20)14-8-9-7-11(17)3-6-13(9)21-15(14)18/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWMLEOSPVPRJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

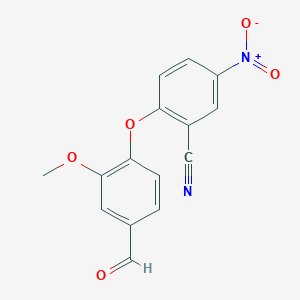

![(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2514908.png)

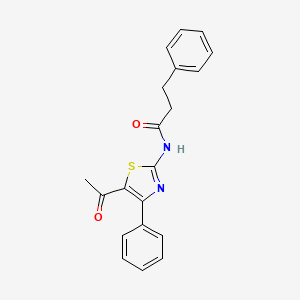

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514913.png)

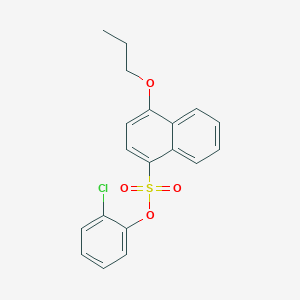

![7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B2514915.png)

![3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea](/img/structure/B2514920.png)

![5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2514923.png)